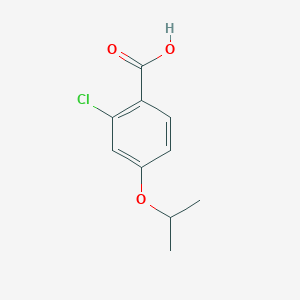

2-Chloro-4-isopropoxybenzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

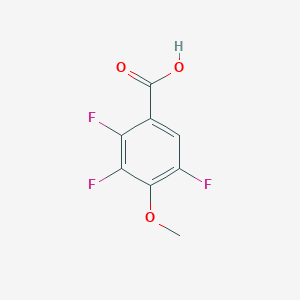

2-Chloro-4-isopropoxybenzoic Acid (CAS Number: 334018-32-5) is a white crystalline solid that belongs to the family of benzoic acids derivatives . It has a molecular weight of 214.65 .

Molecular Structure Analysis

The IUPAC name for 2-Chloro-4-isopropoxybenzoic Acid is 2-chloro-4-isopropoxybenzoic acid. Its InChI Code is 1S/C10H11ClO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6H,1-2H3,(H,12,13) and the InChI Key is ACGZKCQTHXAZOX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Chloro-4-isopropoxybenzoic Acid is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications

2-Chloro-4-isopropoxybenzoic Acid is a chemical compound with the CAS Number: 334018-32-5 .

While the specific applications of 2-Chloro-4-isopropoxybenzoic Acid aren’t detailed in the search results, compounds with similar structures have been used in various scientific fields. For example, 2-chloro-4-nitrobenzoic acid, a compound with a similar structure, has been used as an anti-HIV agent .

In the study mentioned, various solvates of 2-chloro-4-nitrobenzoic acid were discovered and characterized using techniques such as powder X-ray diffraction, single-crystal X-ray diffraction, differential scanning calorimetry, and thermogravimetric analysis . The solvates were obtained from the solvents 1,4-dioxane, dimethylsulfoxide, acetophenone, p-xylene, and mesitylene .

The results of desolvation experiments and a comparison of the crystal structures of the hydrate/solvates and the pure polymorphs indicate that the desolvation product does not necessarily contain a similar crystal structure to the solvate .

Another compound, 4-Isopropoxybenzoic acid, has been used to prepare 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine by reacting with N-phenylhydrazinecarbothioamide in the presence of phosphorusoxychloride .

- Double Decarboxylative Coupling Reactions of Carboxylic Acids : The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds . This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product . It can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .

2-Chloro-4-isopropoxybenzoic Acid is a chemical compound with the CAS Number: 334018-32-5 .

While the specific applications of 2-Chloro-4-isopropoxybenzoic Acid aren’t detailed in the search results, compounds with similar structures have been used in various scientific fields. For example, 2-chloro-4-nitrobenzoic acid, a compound with a similar structure, has been used as an anti-HIV agent .

In the study mentioned, various solvates of 2-chloro-4-nitrobenzoic acid were discovered and characterized using techniques such as powder X-ray diffraction, single-crystal X-ray diffraction, differential scanning calorimetry, and thermogravimetric analysis . The solvates were obtained from the solvents 1,4-dioxane, dimethylsulfoxide, acetophenone, p-xylene, and mesitylene .

The results of desolvation experiments and a comparison of the crystal structures of the hydrate/solvates and the pure polymorphs indicate that the desolvation product does not necessarily contain a similar crystal structure to the solvate .

Another compound, 4-Isopropoxybenzoic acid, has been used to prepare 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine by reacting with N-phenylhydrazinecarbothioamide in the presence of phosphorusoxychloride .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2-chloro-4-propan-2-yloxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGZKCQTHXAZOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-isopropoxybenzoic Acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-methoxyphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1358614.png)

![4,7-Dichlorobenzo[b]thiophene](/img/structure/B1358624.png)

![1-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1358629.png)